4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one
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Overview
Description
4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one: is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
- 4-Amino-6-trifluoromethylquinoline
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison: Compared to similar compounds, 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one is unique due to its dihydroindenone structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)5-3-7-6(8(14)4-5)1-2-9(7)15/h3-4H,1-2,14H2 |
InChI Key |
WNABMOCFVMHESR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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